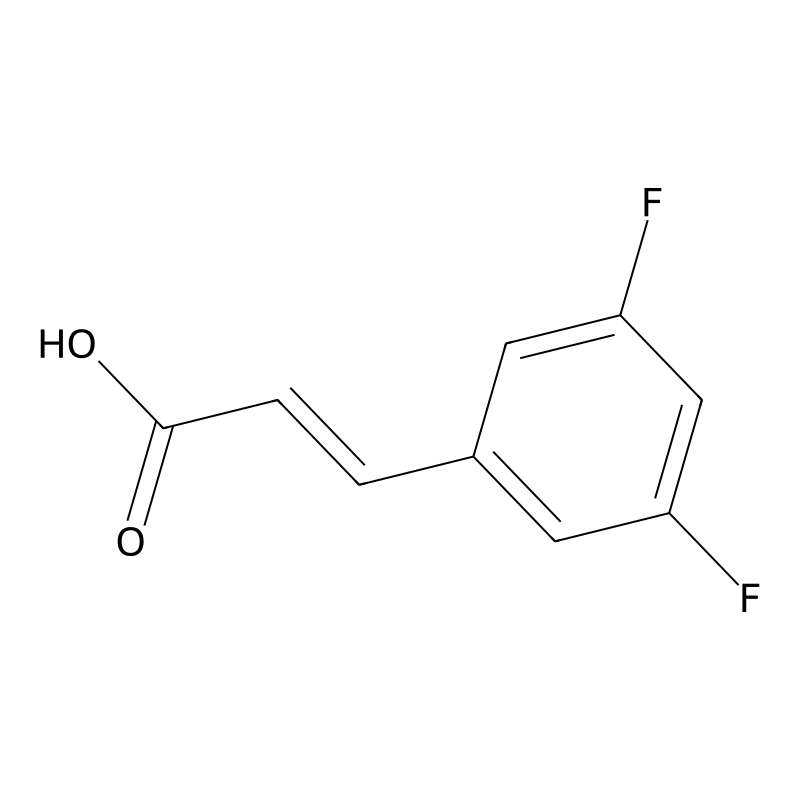3,5-Difluorocinnamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3,5-Difluorocinnamic acid is an aromatic compound characterized by a trans configuration of its double bond, which is flanked by two fluorine atoms at the 3 and 5 positions of the cinnamic acid structure. This compound has a molecular formula of CHFO and a molecular weight of approximately 188.14 g/mol. The presence of fluorine atoms enhances the compound's reactivity and solubility in various organic solvents, making it a valuable intermediate in chemical synthesis.
Synthesis of Novel Fluorinated Compounds:
,5-Difluorocinnamic acid serves as a valuable building block in the synthesis of various novel fluorinated compounds due to the presence of the fluorine atoms and the reactive acrylic acid functionality. Studies have explored its application in the synthesis of:
- Fluorinated heterocycles: These compounds possess unique properties, making them attractive candidates for medicinal chemistry and material science applications. Research has demonstrated the use of 3,5-difluorocinnamic acid in the synthesis of fluorinated pyrazoles, which exhibit potential antitumor activity [].
- Fluorinated stilbenes: These stilbene derivatives possess various biological activities, including antiproliferative, antioxidant, and antimicrobial properties. Studies have reported the use of 3,5-difluorocinnamic acid in the synthesis of fluorinated stilbenes with enhanced biological activities [].
Liquid Crystals:
3,5-Difluorocinnamic acid has been investigated for its potential applications in liquid crystals due to its rod-like shape and the presence of fluorine atoms, which can influence the liquid crystal properties. Research has explored the use of 3,5-difluorocinnamic acid in the development of liquid crystals with specific properties, such as wider operating temperature ranges and faster response times [].
Other Potential Applications:
Preliminary studies have suggested the potential application of 3,5-difluorocinnamic acid in other areas of scientific research, including:
- Biomedical research: Studies have explored the use of 3,5-difluorocinnamic acid derivatives as potential inhibitors of enzymes involved in various diseases [].
- Material science: Research has investigated the use of 3,5-difluorocinnamic acid in the development of new polymeric materials with improved properties [].
- Photodimerization: This process involves the [2 + 2] cycloaddition reaction under UV light, leading to the formation of dimers. The reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the excited state of the molecule .
- Halogenation: The activated aromatic ring can undergo further halogenation reactions due to the presence of fluorine substituents, allowing for the introduction of additional halogen atoms.
- Reduction: 3,5-Difluorocinnamic acid can be reduced to form various derivatives, which can be utilized in synthesizing more complex organic molecules .
The synthesis of 3,5-difluorocinnamic acid can be achieved through several methods:
- Fluorination Reactions: Starting from cinnamic acid or related compounds, selective fluorination can introduce fluorine atoms at the 3 and 5 positions.
- Aldol Condensation: This method involves the reaction of appropriate aldehydes and ketones under basic conditions to yield the desired product.
- Reduction Reactions: The reduction of corresponding precursors can yield 3,5-difluorocinnamic acid as a final product .
3,5-Difluorocinnamic acid is primarily used in:
- Synthesis of Unnatural Flavonoids and Stilbenes: Its unique structure allows it to serve as a building block for synthesizing complex flavonoid derivatives in microbial systems such as Escherichia coli .
- Material Science: Due to its photochemical properties, it may find applications in developing new materials with specific optical characteristics.
Several compounds share structural similarities with 3,5-difluorocinnamic acid. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cinnamic Acid | No fluorine substituents | Naturally occurring compound |
| 2-Fluorocinnamic Acid | One fluorine at position 2 | Less reactive than 3,5-difluorocinnamic acid |
| 4-Fluorocinnamic Acid | One fluorine at position 4 | Different reactivity profile |
| 3-Bromocinnamic Acid | Bromine instead of fluorine | Exhibits different biological activities |
The introduction of fluorine atoms at both the 3 and 5 positions significantly enhances the reactivity and potential applications of 3,5-difluorocinnamic acid compared to its analogs. Its unique properties make it a valuable compound in both synthetic chemistry and potential medicinal applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






